Malolactomycin C
Overview
Description
Malolactomycin C is part of a family of compounds known for their antibiotic properties. This compound, like its related malolactomycins, exhibits significant interest in the scientific community due to its unique structural features and potential biological activities. Notably, malolactomycins are characterized by their polyol macrolide structures, which include hemiacetal, malonate, and dimethylguanidyl groups. These compounds are positional isomers of malonate and are interconvertible by transesterification, as observed in malolactomycins A and B (H. Koshino et al., 1993).
Synthesis Analysis
The synthesis of malolactomycin C, as with other similar compounds, is not directly detailed in available literature. However, the first synthesis of related compounds like caerulomycin C has been reported, involving metalation, transmetalation, aromatic cross-coupling, and halogen migration reactions. These methodologies hint at the complexity and the convergent synthetic strategies that might be applicable to malolactomycin C as well (F. Trécourt et al., 1996).
Molecular Structure Analysis
The structural determination of malolactomycins involves comprehensive spectroscopic analyses, including NMR for the parent antibiotics and MS for oxidative products. Such studies underscore the importance of advanced spectroscopic techniques in elucidating the complex macrolide structures of malolactomycins (H. Koshino et al., 1993).
Chemical Reactions and Properties
While specific reactions involving malolactomycin C are not detailed, related compounds exhibit interesting chemical behaviors, such as the ability of mitomycin C to form covalent complexes with DNA under certain conditions. This highlights the reactive nature of these compounds and their potential for forming bonds with biological molecules, which is critical for their biological activity (M. Tomasz et al., 1986).
Physical Properties Analysis
The physical properties of malolactomycin C, such as solubility, melting point, and crystalline structure, are not directly reported in the available literature. However, understanding these properties is essential for handling the compound and predicting its behavior in various environments.
Chemical Properties Analysis
The chemical properties of malolactomycins, including reactivity, stability, and functional group analysis, are inferred from their complex structures. The presence of hemiacetal, malonate, and dimethylguanidyl groups contributes to their reactivity and potential interactions with biological targets, as seen in the broader family of malolactomycins (H. Koshino et al., 1993).
Scientific Research Applications
Structure and Antibiotic Properties
Malolactomycin C, as part of the malolactomycins group, demonstrates significant properties as an antifungal antibiotic. Malolactomycins A and B, closely related to malolactomycin C, are noted for their unique structure, which includes a 40-membered polyol macrolide framework. These compounds exhibit notable antifungal properties due to their unique chemical groups, such as hemiacetal, malonate, and dimethylguanidyl. The structural determination of these compounds has primarily been achieved through spectroscopic analyses and mass spectrometry (Koshino et al., 1993).
Cancer Research and Ras Signal Inhibition
Malolactomycin D, closely related to malolactomycin C, has been identified as a potent inhibitor of transcription controlled by the Ras-responsive element (RRE). This compound shows preferential inhibition of anchorage-independent growth in Ras-transformed NIH3T3 cells. Additionally, malolactomycin D suppresses the expression of matrix metalloproteinases MMP-1 and MMP-9, which are critical in metastasis and tumor growth. The compound's mode of action includes inhibiting the activation of specific mitogen-activated protein (MAP) kinases, which are crucial in the transduction of Ras signals. This indicates its potential application in cancer research, particularly in targeting Ras-mediated tumorigenesis (Futamura et al., 2001).
properties
IUPAC Name |
3-oxo-3-[[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H109N3O20/c1-34(17-13-11-12-16-24-65-61(63)64-10)25-38(5)58-37(4)18-14-15-19-47(68)39(6)50(71)28-44(67)26-43(66)27-45(83-56(78)32-55(76)77)29-46-30-53(74)59(80)62(82,85-46)33-54(75)35(2)20-22-48(69)40(7)51(72)31-52(73)41(8)49(70)23-21-36(3)57(79)42(9)60(81)84-58/h14-15,17-19,21,35,37-54,57-59,66-75,79-80,82H,11-13,16,20,22-33H2,1-10H3,(H,76,77)(H3,63,64,65)/b18-14?,19-15?,34-17+,36-21? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVHAWZLPUJTAT-VOXIDSISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)N)C)C)O)C)O)C)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)C/C(=C/CCCCCNC(=NC)N)/C)C)O)C)O)C)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H109N3O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1216.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Malolactomycin C | |
CAS RN |
189759-03-3 | |
Record name | Malolactomycin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189759033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.